molecular formula C22H31NO B055050 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol CAS No. 124936-74-9

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol

Cat. No. B055050
M. Wt: 325.5 g/mol
InChI Key: OOGJQPCLVADCPB-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains functional groups such as phenol and diisopropylamino. Phenols are aromatic compounds that contain a hydroxyl (-OH) group attached to a benzene ring. Diisopropylamino is a functional group that contains nitrogen and is commonly found in various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely show the phenol and diisopropylamino groups attached to a propyl chain. The exact structure would depend on the positions of these groups on the chain .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. Phenols, for example, can undergo reactions such as E1 and E2 eliminations, and diisopropylamino groups can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the phenol group could make the compound somewhat acidic, and the diisopropylamino group could give it basic properties .

Scientific Research Applications

Application 1: pH-Responsive Nanoparticles

  • Summary of Application : This compound is used in the creation of cationic nanoparticles, which have been widely investigated for their potent ability to transport therapeutic agents intracellularly . The compound, also known as DPAEMA, is a cationic, amine-containing monomer often introduced as an ionizable hydrophobic block to nanoparticles due to its high biocompatibility and ability to impart pH-sensitivity .
  • Methods of Application : The dynamic swelling behavior of different nanoparticle formulations in response to a change in pH was determined using the MPT-2 multipurpose titrator attachment of the Malvern ZetaSizer NanoZS .
  • Results or Outcomes : The study found that increasing network hydrophobicity in these polymers induces favorable pH-responsive phase transition and membrane-disruptive behavior for intracellular drug delivery .

Application 2: Intracellular Delivery Applications

  • Summary of Application : The compound is used in the formation of nanoparticle micelles for intracellular delivery applications . The micelles were found to be of negligible cellular toxicity, and an apparent cellular uptake was observed .
  • Methods of Application : The study utilized nanoprecipitation to investigate the effects of solvent and buffer choice upon micelle size and polydispersity .
  • Results or Outcomes : The study achieved monodisperse systems with the size and physicochemical characteristics seen as desirable for long circulating therapeutic delivery vehicles .

Application 3: Enhanced Nanoparticle Stability and Cytocompatibility

  • Summary of Application : This compound, also known as DPAEMA, is used to enhance the stability and cytocompatibility of cationic nanoparticles . It is often introduced as an ionizable hydrophobic block to nanoparticles due to its high biocompatibility and ability to impart pH-sensitivity .
  • Methods of Application : The study focused on the synthesis of stable cationic DPAEMA nanoparticles with controlled particle nanometric size and stability for drug-release applications .
  • Results or Outcomes : The study found that increasing network hydrophobicity in these polymers induces favorable pH-responsive phase transition and membrane-disruptive behavior for intracellular drug delivery .

Application 4: siRNA Transfection Applications

  • Summary of Application : Nanocarriers based on 2-(diisopropylamino)ethyl methacrylate (DPAEMA) are promising candidates for siRNA transfection applications due to their lower cytotoxicity compared to nanogels formulated with the 2-diethylamino ethyl methacrylate (DEAEMA) as the primary cationic monomer .
  • Methods of Application : The study did not provide specific methods of application for this use .
  • Results or Outcomes : The study did not provide specific results or outcomes for this use .

Future Directions

The future directions for this compound would depend on its intended applications. It could potentially be used in the development of new pharmaceuticals, materials, or chemical processes .

properties

IUPAC Name

2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGJQPCLVADCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861286
Record name 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol

Synthesis routes and methods I

Procedure details

10.2 g of N,N-diisopropyl-3-phenylprop-2-en-1-amine, is added 20.5 g p-cresol and 15.8 g methanesulfonic acid and heated to 130° C. for 6 hours. Chromatography shows disappearance of the peak corresponding N,N-diisopropyl-3-phenylprop-2-en-1-amine, and a fine peak at the retention time of 3-(2-hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenylpropylamine. From the reaction mixture the (+)-(R)-3-(2-hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenylpropylamine is isolated as follows: Water and toluene (200 ml each) are added to the reaction mixture and pH adjusted to 9.5. The toluene layer is isolated and washed with water. Distilling off the toluene leaves an oily mass. This is taken up in 300 ml 2-propanol, added 0.55 eq tartaric acid and 0.55 eq formic acid, After stirring overnight, the suspension is filtered. The wet filter cake is approximately 97% pure. The wet filter cake is taken up in 300 ml 2-propanol and heated to reflux, cooled to 5° C., filtered and dried (yield 85%). Purity on HPLC (achiral) 99.5%.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol
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Citations

For This Compound
25
Citations
T Giller, M Puchalska, W Łuniewski - science24.com
(R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-methylphenol (TD-S) is a potent anticholinergic agent used in treatment of urinary incontinence. In this work we show the technological …
Number of citations: 0 www.science24.com
SR Krishna, BM Rao, NS Rao - Rasayan J Chem, 2009 - Citeseer
A simple and accurate reverse phase liquid chromatographic method was developed for the determination of related substances, degradants and assay of Tolterodine Tartarate active …
Number of citations: 27 citeseerx.ist.psu.edu
TN Rao, I Hussain, Y Prashanthi… - Asian Journal of …, 2019 - academia.edu
A simple and inexpensive method was developed with high performance liquid chromatography with PDA detection for determination of Tolterodine. The chromatographic separations …
Number of citations: 6 www.academia.edu
VV Dakarapu, TR Allaka, LK Uppalla… - Journal of Heterocyclic …, 2018 - Wiley Online Library
An efficient and short enantioselective synthesis of (S)‐ and (R)‐tolterodine acid isomers (7a–7i) was performed a 6‐methyl‐4‐phenylchroman‐2‐one intermediate from inexpensive …
Number of citations: 3 onlinelibrary.wiley.com
SA Kumar, M Debnath, J Rao - Asian Journal of Research in …, 2013 - indianjournals.com
Objective A new rapid, simple, sensitive, selective and accurate reversed-phase stability indicating HPLC method was developed for the determination of Tolterodine Tablets 2mg. …
Number of citations: 1 www.indianjournals.com
C Hedberg, PG Andersson - Advanced Synthesis & Catalysis, 2005 - Wiley Online Library
A convenient and high yielding method for the preparation of (R)‐tolterodine, utilizing a catalytic asymmetric Me‐CBS reduction was developed. Highly enantioenriched (R)‐6‐methyl‐4‐…
Number of citations: 58 onlinelibrary.wiley.com
EI El-Kimary, EF Khamis, SF Belal… - Journal of …, 2018 - academic.oup.com
A validated and selective high-performance thin-layer chromatography (HPTLC) method was developed for the analysis of mixures of tamsulosin hydrochloride (TAM) with either …
Number of citations: 21 academic.oup.com
EI El‐Kimary, EF Khamis, SF Belal… - …, 2018 - Wiley Online Library
Two novel combination therapies for the treatment of benign prostatic hyperplasia were analyzed using simple and enhanced spectrofluorimetric methods based on derivative and …
J Dulak - Book of Abstracts, 2010 - science24.com
Traditional anti-tumor therapies have been recently supplemented with substances inhibiting the growth of blood vessels. The rationale for such an approach was the Judah Folkman’s …
Number of citations: 4 science24.com
P Kumar, RA Kunkalkar… - Asian Journal of Organic …, 2019 - Wiley Online Library
An efficient O to C rearrangement of phenolic ethers is developed. The Lewis acid BF 3 ⋅OEt 2 (0.5 equiv) could catalyze the O to C migration of β‐aryloxy‐β‐arylesters to β,β‐bis‐…
Number of citations: 2 onlinelibrary.wiley.com

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